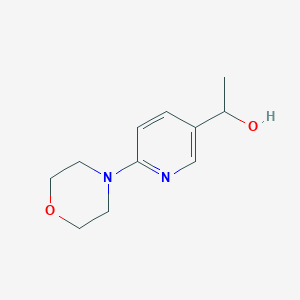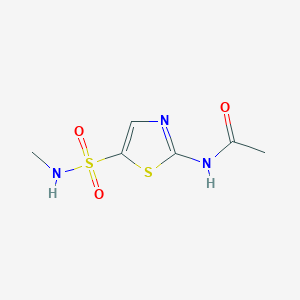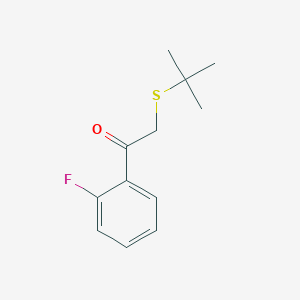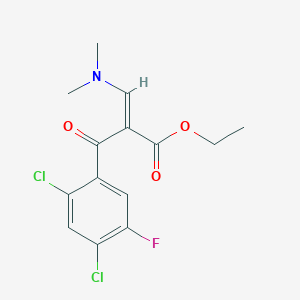
tert-Butyl 2-(2,6-dibromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2,6-dibromophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the acetate moiety and a 2,6-dibromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,6-dibromophenyl)acetate typically involves the esterification of 2-(2,6-dibromophenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Products include azido or thiol-substituted phenyl acetates.
Reduction: The major product is 2-(2,6-dibromophenyl)ethanol.
Oxidation: Products include 2,6-dibromoquinone derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl 2-(2,6-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of interest for drug discovery and development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and flame retardancy.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2,6-dibromophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated phenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl chloroacetate
- tert-Butyl 2-bromoacetate
Uniqueness
tert-Butyl 2-(2,6-dibromophenyl)acetate is unique due to the presence of two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and potential applications. Compared to other tert-butyl esters, this compound offers distinct advantages in terms of its ability to undergo selective substitution and its potential biological activities.
Propriétés
Formule moléculaire |
C12H14Br2O2 |
|---|---|
Poids moléculaire |
350.05 g/mol |
Nom IUPAC |
tert-butyl 2-(2,6-dibromophenyl)acetate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3 |
Clé InChI |
XIRXVBMPHRFMON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)









![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)



